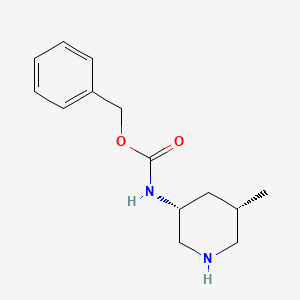
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyldimethylsilyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the formation of the pyrrolidine ring and subsequent esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be used to introduce specific functional groups or modify existing ones.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its stability and reactivity make it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can interact with enzymes or receptors in biological systems. The compound’s effects are mediated through its ability to undergo selective chemical transformations and bind to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine derivatives and tert-butyldimethylsilyl-protected molecules. Examples include:
- tert-Butyl (2S,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-((trimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate lies in its combination of a tert-butyldimethylsilyl group and a pyrrolidine ring. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C16H33NO3Si |
|---|---|
Molekulargewicht |
315.52 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H33NO3Si/c1-12-10-13(20-21(8,9)16(5,6)7)11-17(12)14(18)19-15(2,3)4/h12-13H,10-11H2,1-9H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
JGNJIYFCLURCAR-QWHCGFSZSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-hydroxy-12-sulfanylidene-1,10-bis(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12931424.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12931427.png)
![4-Oxo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931428.png)





![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)



![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
